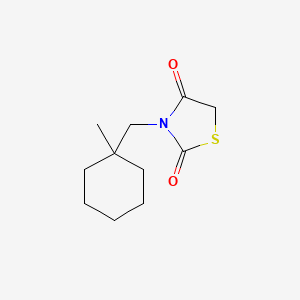
3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family Thiazolidine motifs are five-membered rings containing sulfur and nitrogen atoms, which are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione typically involves the reaction of 1-methylcyclohexylmethylamine with thiazolidine-2,4-dione under specific conditions. One common method includes the use of a catalyst such as β-cyclodextrin-SO3H in water, which provides a greener reaction pathway with high yield and easy isolation . Another approach involves the use of click-type reactions at physiological pH, which do not require any catalyst and offer stable products .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as nano-catalysis and green chemistry are often employed to improve selectivity, product yield, and pharmacokinetic activity .
化学反应分析
Types of Reactions
3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different substituents.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
科学研究应用
3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial, antioxidant, and anticancer properties.
Industry: Utilized in the development of new drug candidates and as a probe in various biological assays.
作用机制
The mechanism of action of 3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is mediated through the activation of PPAR-γ receptors, which promote the expression of genes involved in glucose metabolism . Additionally, its antimicrobial action is attributed to the inhibition of cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis .
相似化合物的比较
Similar Compounds
Thiazolidinedione: A well-known hypoglycemic agent used in the treatment of diabetes.
Thiazolidine-2,5-dione: Another thiazolidine derivative with similar biological activities.
1,3,4-Oxadiazole derivatives: Compounds that share similar structural features and biological activities.
Uniqueness
3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione is unique due to its specific substitution pattern, which enhances its pharmacological properties and makes it a valuable compound for drug development and organic synthesis .
属性
分子式 |
C11H17NO2S |
|---|---|
分子量 |
227.33 g/mol |
IUPAC 名称 |
3-[(1-methylcyclohexyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H17NO2S/c1-11(5-3-2-4-6-11)8-12-9(13)7-15-10(12)14/h2-8H2,1H3 |
InChI 键 |
SOJABWISUANRQF-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCC1)CN2C(=O)CSC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


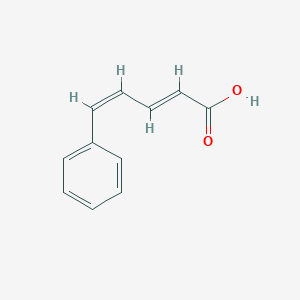
![2,4,6,8-Tetraphenyl-2,4,6,8-tetraazabicyclo[3.3.0]octane](/img/structure/B12942833.png)
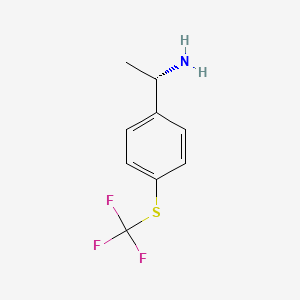
![4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1'-cyclohexane]](/img/structure/B12942835.png)


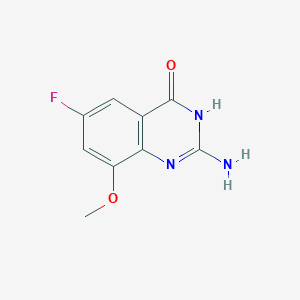
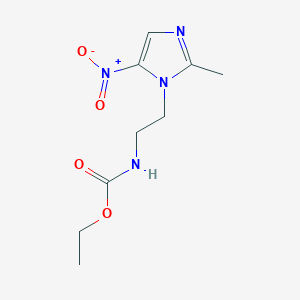
![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-](/img/structure/B12942851.png)
![2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine](/img/structure/B12942855.png)
![Methyl 2-bromo-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12942861.png)
![2-((Cyclopropylmethoxy)methyl)-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B12942870.png)
![N,N-bis[(1S)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12942874.png)
![tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12942877.png)
